molecular formula C24H22O4 B12555849 3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one CAS No. 194306-64-4

3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one

Katalognummer: B12555849
CAS-Nummer: 194306-64-4
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: HZPCTFCTJLZAMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique benzofuran structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-(methoxymethyl)phenyl derivatives with benzofuran-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3-Bis(methoxymethyl)-2-phenyl-1,3-dioxane
  • 3,3-Bis(methoxymethyl)-2,5-dimethylhexane

Uniqueness

3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one is unique due to its benzofuran core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific reactivity or biological activity is desired.

Eigenschaften

CAS-Nummer

194306-64-4

Molekularformel

C24H22O4

Molekulargewicht

374.4 g/mol

IUPAC-Name

3,3-bis[2-(methoxymethyl)phenyl]-2-benzofuran-1-one

InChI

InChI=1S/C24H22O4/c1-26-15-17-9-3-6-12-20(17)24(21-13-7-4-10-18(21)16-27-2)22-14-8-5-11-19(22)23(25)28-24/h3-14H,15-16H2,1-2H3

InChI-Schlüssel

HZPCTFCTJLZAMQ-UHFFFAOYSA-N

Kanonische SMILES

COCC1=CC=CC=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.